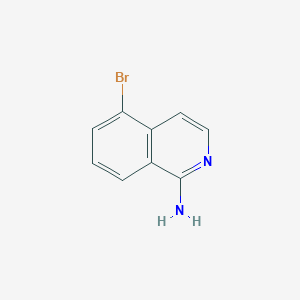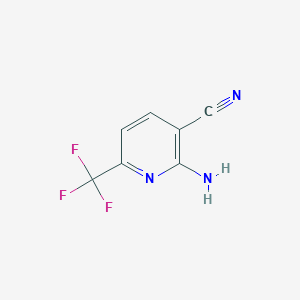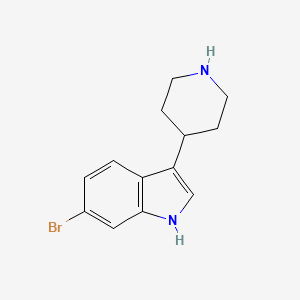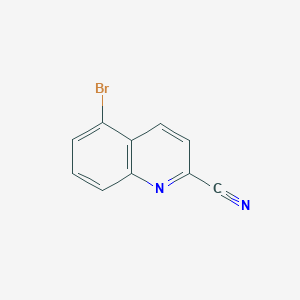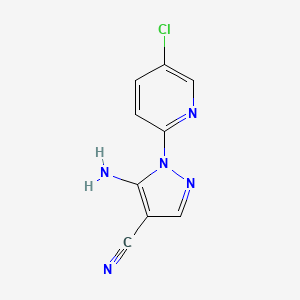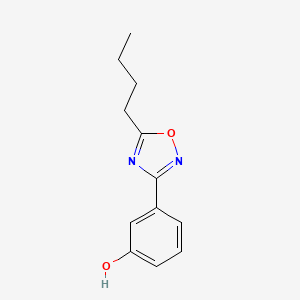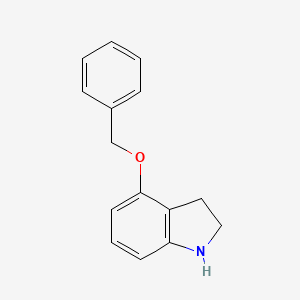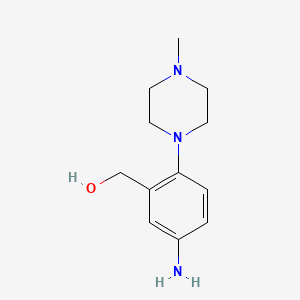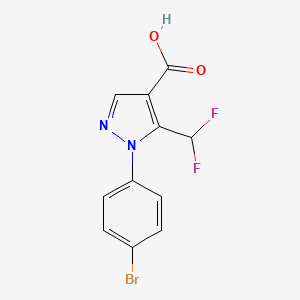
1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-(4-bromophenyl)-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1153153-65-1. It has a molecular weight of 317.09 and is typically stored at room temperature . The compound is usually in the form of a powder .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 317.09 .Scientific Research Applications
Structural and Spectral Investigations
Pyrazole derivatives are subject to extensive research due to their interesting structural and spectral properties. For example, the study by Viveka et al. (2016) focused on the combined experimental and theoretical investigations of a biologically important pyrazole-4-carboxylic acid derivative, highlighting its characterization through NMR, FT-IR spectroscopy, and X-ray diffraction. This research provides valuable insights into the molecular structure and electronic transitions within these molecules, contributing to our understanding of their reactivity and potential applications in designing functional materials Viveka et al., 2016.
Nonlinear Optical Materials
Another area of application for pyrazole derivatives is in the development of nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity using the open-aperture z-scan technique. Their findings suggest the potential of these compounds for optical limiting applications, indicating their importance in creating materials for photonics and optoelectronics Chandrakantha et al., 2013.
Antifungal Activity
The synthesis and evaluation of pyrazole derivatives extend to the field of agrochemistry and pharmacology, where their antifungal activities are explored. Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their activities against several phytopathogenic fungi. Some compounds exhibited significant antifungal activities, suggesting their potential use in developing new antifungal agents Du et al., 2015.
Catalysis and Chemical Synthesis
Pyrazole derivatives also find applications in catalysis, particularly in facilitating cross-coupling reactions. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands and their utilization in forming bis(pyrazolyl)palladium(II) complexes. These complexes exhibited catalytic activity in Suzuki–Miyaura cross-coupling reactions, demonstrating the role of pyrazole derivatives in enhancing the efficiency and selectivity of synthetic organic transformations Ocansey et al., 2018.
Safety and Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-5-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2O2/c12-6-1-3-7(4-2-6)16-9(10(13)14)8(5-15-16)11(17)18/h1-5,10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBAYCPIYXGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




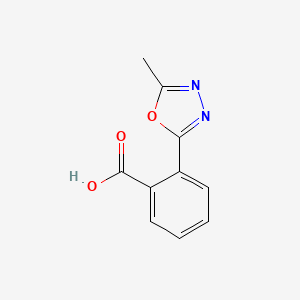
![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)
